molecular formula C7H13NO2 B13175065 1-(4-Aminooxan-4-yl)ethan-1-one

1-(4-Aminooxan-4-yl)ethan-1-one

Katalognummer: B13175065
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: OYDNAWBMOQRKFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminooxan-4-yl)ethan-1-one is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an oxane ring and an amino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminooxan-4-yl)ethan-1-one typically involves the reaction of oxane derivatives with amino compounds under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Aminooxan-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-(4-Aminooxan-4-yl)ethan-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4-Aminooxan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, potentially affecting their function. The oxane ring may also play a role in stabilizing the compound and facilitating its interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Aminooxan-4-yl)ethan-1-one is unique due to its specific combination of an oxane ring and an amino group, which imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

1-(4-aminooxan-4-yl)ethanone

InChI

InChI=1S/C7H13NO2/c1-6(9)7(8)2-4-10-5-3-7/h2-5,8H2,1H3

InChI-Schlüssel

OYDNAWBMOQRKFY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CCOCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.